5-Iodo-3-methyl-1-benzothiophene is an organic compound notable for its unique structure, which includes a benzothiophene core with iodine and a methyl group. Its molecular formula is and it has a molecular weight of approximately 306.12 g/mol. This compound is classified under the category of halogenated aromatic compounds and is primarily utilized in medicinal chemistry due to its biological activity.
5-Iodo-3-methyl-1-benzothiophene can be sourced from various chemical suppliers and is often synthesized in laboratory settings. It is classified as a heterocyclic compound, specifically within the thiophene family, which contains sulfur in its ring structure. The presence of iodine enhances its reactivity and potential applications in biochemical research.
The synthesis of 5-iodo-3-methyl-1-benzothiophene typically involves electrophilic aromatic substitution, where iodine is introduced to the benzothiophene ring. Common methods include:
The reaction conditions, including temperature, solvent choice (such as dichloromethane), and catalyst presence, significantly influence the efficiency of the iodination process. The careful selection of these parameters can lead to enhanced reactivity and yield.
The molecular structure of 5-iodo-3-methyl-1-benzothiophene can be represented by the following data:
InChI=1S/C9H7IO2S/c1-6-5-13(11,12)9-3-2-7(10)4-8(6)9/h2-5H,1H3
CC1=CS(=O)(=O)C2=C1C=C(C=C2)I
This structure highlights the presence of an iodine atom at the 5-position of the benzothiophene ring, which contributes to its unique chemical properties .
5-Iodo-3-methyl-1-benzothiophene participates in various chemical reactions due to its electrophilic nature. Some notable reactions include:
The mechanism of action for 5-iodo-3-methyl-1-benzothiophene primarily revolves around its ability to interact with biological targets. Studies have shown that this compound can bind effectively to specific enzymes and receptors, influencing critical biological pathways. Its structural features allow it to inhibit key processes involved in diseases such as viral infections and cancer .
The physical properties of 5-iodo-3-methyl-1-benzothiophene include:
Key chemical properties include:
Property | Value |
---|---|
Molecular Weight | 306.12 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
LogP | Not specified |
These properties indicate that it behaves as a moderately polar compound, influencing its solubility and reactivity .
5-Iodo-3-methyl-1-benzothiophene has several scientific applications:
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 107419-07-8
CAS No.: 54986-75-3
CAS No.: 90953-74-5
CAS No.: